molecular formula C8H7N3O4 B14426594 Benzamide, N-methyl-4-nitro-N-nitroso- CAS No. 82897-03-8

Benzamide, N-methyl-4-nitro-N-nitroso-

Katalognummer: B14426594
CAS-Nummer: 82897-03-8
Molekulargewicht: 209.16 g/mol
InChI-Schlüssel: BVIOZQAERAHBGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-methyl-4-nitro-N-nitroso-: is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzamide, characterized by the presence of a nitro group at the 4-position and a nitroso group at the N-methyl position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-methyl-4-nitro-N-nitroso- typically involves the nitration of N-methylbenzamide followed by nitrosation. The nitration process introduces a nitro group at the 4-position of the benzamide ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods: Industrial production of Benzamide, N-methyl-4-nitro-N-nitroso- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: Benzamide, N-methyl-4-nitro-N-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzamides, nitroso derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Benzamide, N-methyl-4-nitro-N-nitroso- is used as a precursor for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activity. It has been investigated for its interactions with various biomolecules and its potential as a biochemical probe .

Medicine: In medicine, derivatives of Benzamide, N-methyl-4-nitro-N-nitroso- are explored for their potential therapeutic properties. Research is ongoing to evaluate its efficacy in treating certain medical conditions .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of Benzamide, N-methyl-4-nitro-N-nitroso- involves its interaction with specific molecular targets. The nitro and nitroso groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate enzyme activity and protein function .

Vergleich Mit ähnlichen Verbindungen

    N-Methyl-4-nitrobenzamide: Similar in structure but lacks the nitroso group.

    N,N-Dimethyl-4-nitroaniline: Contains a dimethylamino group instead of a nitroso group.

    4-Nitrobenzamide: Lacks the N-methyl and nitroso groups.

Uniqueness: Benzamide, N-methyl-4-nitro-N-nitroso- is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

82897-03-8

Molekularformel

C8H7N3O4

Molekulargewicht

209.16 g/mol

IUPAC-Name

N-methyl-4-nitro-N-nitrosobenzamide

InChI

InChI=1S/C8H7N3O4/c1-10(9-13)8(12)6-2-4-7(5-3-6)11(14)15/h2-5H,1H3

InChI-Schlüssel

BVIOZQAERAHBGJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.